molecular formula C15H25N3 B2584303 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 927976-82-7

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline

Cat. No. B2584303
CAS RN: 927976-82-7
M. Wt: 247.386
InChI Key: JRZFNDSCZVTJGQ-UHFFFAOYSA-N
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Description

“4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Various methods have been developed for the synthesis of substituted piperidines . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases . Another example is the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound can be analyzed based on various spectroscopic techniques .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline” can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the compound .

Scientific Research Applications

Role in Drug Designing

Piperidines, including our compound of interest, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as our compound, is an important task of modern organic chemistry . These methods can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are related to our compound, were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This suggests potential anticancer applications.

Antiviral Applications

Piperidine derivatives, including our compound, have been utilized as antiviral agents . They could potentially be used in the treatment of various viral diseases.

Antimalarial Applications

Piperidine derivatives have also been used as antimalarial agents . This suggests that our compound could potentially be used in the treatment of malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests potential applications of our compound in treating various microbial and fungal infections.

Anti-inflammatory and Analgesic Applications

Piperidine derivatives have been used as anti-inflammatory and analgesic agents . This suggests potential applications of our compound in the treatment of inflammation and pain.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests potential applications of our compound in the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary depending on the specific derivative and its target. For example, some 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases .

Future Directions

The future directions in the research of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety is an active area of research .

properties

IUPAC Name

4-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFNDSCZVTJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline

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